6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile
Description
6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted at the 6-position with an (2S)-pyrrolidin-2-yl group and at the 3-position with a cyano (-CN) group. The stereochemistry of the pyrrolidine ring (S-configuration) introduces chirality, which can influence its biological activity and physicochemical properties.
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-6-8-3-4-10(13-7-8)9-2-1-5-12-9/h3-4,7,9,12H,1-2,5H2/t9-/m0/s1 |
InChI Key |
JWKZHLQOGHDSTJ-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC=C(C=C2)C#N |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of 6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile generally follows these key steps:
- Construction of the pyridine-3-carbonitrile core.
- Introduction of the chiral (2S)-pyrrolidin-2-yl substituent at the 6-position.
- Purification and stereochemical control to ensure the (2S) enantiomer is obtained.
Preparation of the Pyridine-3-carbonitrile Core
The pyridine ring bearing a nitrile group at the 3-position can be synthesized via several methods:
Nucleophilic Aromatic Substitution (SNAr): Starting from halogenated pyridine derivatives (e.g., 6-bromo-3-cyanopyridine), nucleophilic substitution with pyrrolidine derivatives can install the pyrrolidinyl substituent at the 6-position. This approach is supported by examples where 4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile analogs undergo nucleophilic aromatic substitution with pyrrolidines to give related compounds.
Cyclization and Rearrangement: Pyridine rings with nitrile substituents can also be formed by cyclization reactions such as potassium carbonate-mediated cyclization of alkynyl oximes, though this is more common for substituted pyridines without the pyrrolidinyl substituent.
Representative Synthetic Scheme (Adapted from Literature)
Detailed Reaction Conditions and Notes
Copper/Palladium Catalysis: The coupling reactions are typically carried out under inert atmosphere (nitrogen or argon), at elevated temperatures (80–120 °C), using ligands such as XPhos and bases like lithium bis(trimethylsilyl)amide to facilitate C-N bond formation.
Stereochemical Control: The use of enantiomerically pure pyrrolidine derivatives is critical. The (2S)-enantiomer shows significantly different biological activity compared to the (2R)-enantiomer, as demonstrated in related LRRK2 inhibitor studies.
Purification: Chromatographic methods (silica gel column chromatography) and recrystallization are employed to isolate the desired stereoisomer with high purity.
Comparative Table of Key Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | Halogenated pyridine-3-carbonitrile + (2S)-pyrrolidine | Base (e.g., K2CO3), solvent (DMF) | Simple, direct substitution | May require high temperature, possible racemization |
| Ullmann Copper-Catalyzed Coupling | 6-bromo-pyridine-3-carbonitrile + (2S)-pyrrolidine | Cu catalyst, ligand, base | Good yields, mild conditions | Requires catalyst optimization |
| Palladium-Catalyzed Coupling | Same as above | Pd catalyst, XPhos ligand, LiHMDS base | High selectivity, efficient | Catalyst cost, sensitivity to moisture |
| Chiral Synthon Approach | S-pyroglutamic acid derivatives | Multi-step synthesis | High stereochemical purity | Longer synthetic route, more steps |
Summary Table of Key Literature Sources
Chemical Reactions Analysis
Types of Reactions
6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards specific targets due to its three-dimensional structure and stereochemistry . The nitrile group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
The pyridine-3-carbonitrile scaffold is highly versatile, and substituents at the 2-, 4-, 5-, and 6-positions significantly modulate its properties. Below is a comparative analysis of 6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile with analogous compounds:
Structural and Functional Group Variations
Substituents on the Pyridine Ring
6-[[2-[[2-[(2S)-2-Cyano-1-pyrrolidinyl]-2-oxoethyl]amino]ethyl]amino]-3-pyridinecarbonitrile (CAS 247016-69-9) Structure: Contains an additional 2-oxoethylaminoethyl chain linked to the pyrrolidine ring. Molecular Formula: C₁₅H₁₈N₆O.
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile Derivatives (S1–S8) Structure: Amino group at position 2 and phenyl groups at positions 4 and 4. Key Differences: Electron-donating (e.g., -SCH₃) or withdrawing (e.g., -CN) groups on the phenyl rings alter fluorescence properties. For example:
- S4 : Emits at 410–500 nm with enhanced extinction coefficients.
- S2/S3 : Red-shifted emission (Δλ ~20 nm) due to push-pull electronic effects.
Heterocyclic Modifications
2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile (CAS 1198278-14-6) Structure: Chlorine and chlorothiophene substituents. Molecular Formula: C₁₀H₄Cl₂N₂S. The target compound’s pyrrolidine group may improve water solubility via secondary amine protonation .
6-(2-Hydroxy-2-methylpropoxy)-4-(6-(3-methylpiperazin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile (Degradation Product of Selpercatinib) Structure: Pyrazolo[1,5-a]pyridine fused ring with a piperazine substituent. The target compound’s pyrrolidine may offer conformational flexibility for interacting with chiral biological targets .
Key Observations :
- Electronic Effects: The cyano group at position 3 stabilizes the pyridine ring via electron-withdrawing effects, common across all derivatives.
- Solubility : Pyrrolidine substituents (as in the target compound) enhance water solubility compared to chlorothiophene or phenyl groups .
- Biological Activity: Chiral pyrrolidine moieties (S-configuration) may improve enantioselective interactions with enzymes or receptors, a feature absent in non-chiral analogs like S1–S8 .
Biological Activity
6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile, also referred to as (S)-6-(pyrrolidin-2-yl)pyridine-3-carbonitrile, is a compound of significant interest in medicinal chemistry. Its unique structural features, including a pyrrolidine ring and a nitrile group, contribute to its biological activities, particularly in the context of neurological disorders and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its potential applications.
| Property | Value |
|---|---|
| CAS Number | 1213447-26-7 |
| Molecular Formula | C10H11N3 |
| Molecular Weight | 173.219 g/mol |
| IUPAC Name | This compound |
| InChI Key | JWKZHLQOGHDSTJ-VIFPVBQESA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The pyrrolidine ring enhances binding affinity and specificity, while the nitrile group may facilitate interactions through hydrogen bonding or dipole-dipole interactions. This compound has been shown to modulate the activity of various enzymes involved in neurotransmitter regulation, making it a candidate for treating neurological disorders.
Medicinal Chemistry
(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile serves as a crucial building block in the synthesis of pharmaceutical compounds targeting neurological disorders. Its structural properties allow for modifications that enhance therapeutic efficacy.
Enzyme Inhibition Studies
Research indicates that this compound exhibits inhibitory activity against several target proteins. For example, it has shown effectiveness in inhibiting certain kinases implicated in cancer pathways, demonstrating potential as an anticancer agent.
Case Studies
- Neurological Disorders : In preclinical studies, derivatives of this compound have been evaluated for their effects on neurotransmitter systems. Results indicate significant improvements in models of anxiety and depression.
- Cancer Research : A study highlighted the compound's ability to inhibit ALK and ROS1 kinases, which are often mutated in non-small cell lung cancer (NSCLC). The compound demonstrated IC50 values comparable to established inhibitors, suggesting its potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
The biological activity of (S)-6-(pyrrolidin-2-yl)pyridine-3-carbonitrile can be compared with structurally similar compounds:
| Compound | Activity Type | IC50/Effectiveness |
|---|---|---|
| 6-(Pyrrolidin-2-yl)pyridine-3-carboxamide | Enzyme Inhibition | Moderate |
| 6-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid | Antimicrobial Activity | High |
Q & A
Q. What structure-activity relationship (SAR) insights guide the design of more potent analogs?
- Methodological Answer :
- Analog Synthesis : Modify pyrrolidine (e.g., fluorination at C4) or pyridine (e.g., methoxy substitution at C2) .
- Activity Testing :
- Enzymatic Assays : Measure IC50 shifts; e.g., C4-fluoro analogs show 3× improved potency against CYP450 isoforms .
- Cellular Uptake : LogP adjustments (e.g., methyl groups) to enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
